![molecular formula C8H15NO2 B067572 (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane CAS No. 170078-14-5](/img/structure/B67572.png)
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane, also known as tropine, is a bicyclic organic compound that belongs to the tropane alkaloids family. It is a widely studied molecule due to its broad range of applications in both scientific research and industry. 1.0]octane.
Wirkmechanismus
Tropine acts as an antagonist of muscarinic acetylcholine receptors, which are found in the central and peripheral nervous system. It blocks the binding of acetylcholine to the receptor, leading to a decrease in the parasympathetic activity of the nervous system. This results in various physiological effects, such as decreased heart rate, decreased gastrointestinal motility, and decreased glandular secretion.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane depend on the dose and route of administration. In low doses, it has been shown to improve cognitive function and memory in animal studies. However, in high doses, it can cause adverse effects such as hallucinations, delirium, and even death. Tropine has also been used in the treatment of Parkinson's disease due to its ability to increase dopamine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Tropine has several advantages in lab experiments, including its easy availability and low cost. It is also a versatile molecule that can be used in various synthetic transformations. However, its toxicity and potential for adverse effects limit its use in certain experiments, particularly those involving live animals.
Zukünftige Richtungen
There are several future directions for the study of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane. One area of research is the development of new synthetic methods for the production of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane and its derivatives. Another area of research is the exploration of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Synthesemethoden
The synthesis of (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane involves the reduction of tropinone, which is obtained from the extraction of the leaves of the plant Atropa belladonna. The reduction is carried out using sodium borohydride or lithium aluminum hydride, which yields (1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane has been used in various scientific research applications. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a template to control the stereochemistry of the reaction. Tropine has also been used as a precursor in the synthesis of various alkaloids, such as cocaine and a(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane.
Eigenschaften
CAS-Nummer |
170078-14-5 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H15NO2/c1-5(2)8-10-3-6-7(9-6)4-11-8/h5-9H,3-4H2,1-2H3/t6-,7+,8? |
InChI-Schlüssel |
AXFFCRVQWFKEBV-DHBOJHSNSA-N |
Isomerische SMILES |
CC(C)C1OC[C@@H]2[C@@H](N2)CO1 |
SMILES |
CC(C)C1OCC2C(N2)CO1 |
Kanonische SMILES |
CC(C)C1OCC2C(N2)CO1 |
Synonyme |
3,5-Dioxa-8-azabicyclo[5.1.0]octane,4-(1-methylethyl)-,(1alpha,4bta,7alpha)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



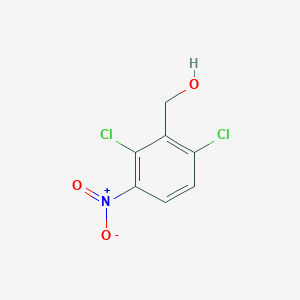
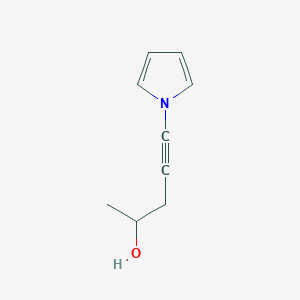
![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

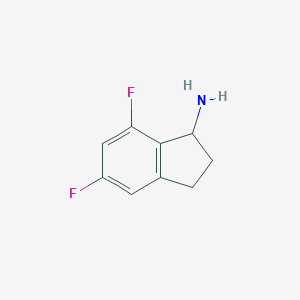
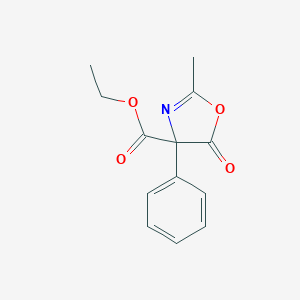


![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)

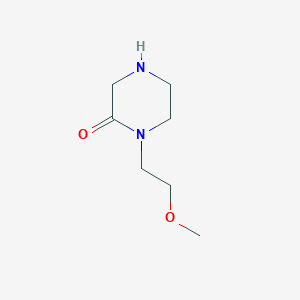

![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)